
7-chloro-L-tryptophan
Overview
Description
7-Chloro-L-tryptophan (7-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, characterized by a chlorine atom at the 7-position of the indole ring. Its molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 238.67 g/mol (CAS: 153-97-9 or 73945-46-7) .
7-Cl-Trp is a critical biosynthetic intermediate in the production of bioactive natural products. For example:
- Antibiotics: It serves as a precursor for rebeccamycin (an antitumor agent) and pyrrolnitrin (an antifungal compound) .
- Enzymatic Pathways: Biosynthesis involves flavin-dependent halogenases (e.g., RebH, AtmH, or PrnA) that selectively chlorinate L-tryptophan. These enzymes require a flavin reductase (e.g., RebF) to supply reduced FADH₂ .
- Biotechnological Production: Engineered Corynebacterium glutamicum strains can ferment 7-Cl-Trp from sugars and chloride salts, highlighting its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the enzymatic halogenation using flavin-dependent halogenases, such as RebH, in the presence of a flavin reductase like RebF. This process can be carried out under mild conditions, making it an environmentally friendly alternative to traditional chemical halogenation methods .
Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms, such as Escherichia coli or Corynebacterium glutamicum, engineered to express the necessary halogenase and reductase genes. These microorganisms can convert L-tryptophan to this compound in a fermentative process, which can be scaled up for large-scale production .
Chemical Reactions Analysis
Oxidation to Indole-3-Pyruvic Acid Imine
7-Cl-Trp is oxidized by 7-chloro-L-tryptophan oxidase (RebO), a flavoprotein critical in rebeccamycin biosynthesis:
Key Features :
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FAD Dependency : RebO uses noncovalently bound FAD to facilitate oxidation, producing hydrogen peroxide as a byproduct .
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Biosynthetic Role : The imine product serves as a precursor for indolocarbazole antibiotics like rebeccamycin .
Biotransformation and Cofactor Regeneration
Recent advances employ co-culture systems for simultaneous 7-Cl-Trp and indole pyruvic acid (IPA) production:
Dual-Enzyme System :
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Halogenase (Th-Hal) : Catalyzes tryptophan chlorination.
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L-Amino Acid Deaminase (L-AAD) : Converts excess tryptophan to IPA, regenerating FADH₂ via NADH-dependent flavin reductases .
Optimized Yields :
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Cell-free systems : 170 mg/L 7-Cl-Trp and 193 mg/L IPA in 6 hours .
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Ultrasound-enhanced whole-cell systems : 15–20% yield improvement by modulating membrane permeability .
This compound’s reactivity underscores its versatility in synthetic biology and pharmaceutical applications. Future research may expand its utility in halogenated metabolite engineering and enzymatic cascade designs.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Synthesis:
7-Chloro-L-tryptophan serves as a valuable precursor in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it can be modified to introduce aryl or alkenyl groups into the indole ring structure. Although 7-Br-Trp is more reactive than 7-Cl-Trp for certain reactions, 7-Cl-Trp remains an important substrate for various synthetic pathways due to its unique structural properties .
Biological Research
Role in Metabolic Pathways:
Research indicates that this compound plays a significant role in metabolic pathways involving serotonin synthesis. Its structural similarity to other tryptophan derivatives suggests it may influence neurotransmitter systems, offering potential therapeutic avenues for mood disorders and neurochemical applications .
Enzyme Interaction Studies:
The compound has been studied for its effects on various biological targets, particularly in relation to indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism. Following cellular injury, IDO1 activity increases, leading to preferential cleavage of the chlorine atom from 7-Cl-Trp and resulting in fluorescent byproducts that can be quantified to assess cellular damage .
Pharmaceutical Applications
Therapeutic Potential:
this compound has been investigated for its potential therapeutic effects. It is considered a building block for drug development due to its biological activities and ability to modulate serotonin metabolism. This modulation may have implications for treating conditions such as depression and anxiety disorders .
Antimicrobial Properties:
Studies have shown that halogenated tryptophans, including 7-Cl-Trp, exhibit antimicrobial properties. For example, compounds derived from this amino acid have been linked to antifungal activities and may serve as leads for developing new antimicrobial agents.
Industrial Applications
Production of High-Value Chemicals:
In industrial settings, this compound is utilized in the production of high-value chemicals and materials. Its unique properties make it suitable for various applications in biotechnology and chemical manufacturing processes .
Table: Summary of Key Applications and Findings
Mechanism of Action
The mechanism of action of 7-chloro-L-tryptophan involves its interaction with specific enzymes and metabolic pathways. For example, the enzyme this compound oxidase catalyzes its oxidation, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The chlorine atom at the 7-position also influences the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
7-Bromo-L-Tryptophan (7-Br-Trp)
- Structural Difference : Bromine replaces chlorine at the 7-position.
- Reactivity: 7-Br-Trp exhibits higher reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira) compared to 7-Cl-Trp, making it preferred for synthesizing fluorescent styryl-tryptophans or bromo-cystargamide .
- Limitations: 7-Cl-Trp is unreactive in Sonogashira couplings due to lower halogen electronegativity .
6,7-Dichloro-L-Tryptophan
- Biosynthesis : Generated via tandem action of FADH₂-dependent halogenases KtzQ and KtzR. KtzQ chlorinates L-tryptophan at the 7-position first, while KtzR preferentially acts on 7-Cl-Trp (120-fold selectivity) to add a second chlorine at the 6-position .
- Biological Role : A precursor for kutznerides, antifungal depsipeptides containing a dichlorinated tricyclic hexahydropyrroloindole moiety .
7-Chloro-DL-Tryptophan
- Structural Difference : Racemic mixture (D- and L-enantiomers) compared to enantiopure 7-Cl-Trp.
- Functional Impact : The D-enantiomer may interfere with enzyme-substrate interactions, as biosynthetic enzymes like RebO show strict specificity for L-forms .
Unhalogenated L-Tryptophan
- Substrate Preference: Enzymes such as RebO (L-amino acid oxidase) exhibit a strong kinetic preference for 7-Cl-Trp over unmodified L-tryptophan, ensuring pathway fidelity in rebeccamycin biosynthesis .
- Reactivity : Lacks halogen-directed reactivity, limiting utility in cross-coupling chemistry .
Data Table: Comparative Analysis of Halogenated Tryptophan Derivatives
Compound | Halogen(s) | Key Enzymes | Reactivity in Cross-Couplings | Biological Role |
---|---|---|---|---|
7-Chloro-L-Tryptophan | Cl (C7) | RebH, AtmH, PrnA | Low (Suzuki-Miyaura only) | Rebeccamycin, pyrrolnitrin precursor |
7-Bromo-L-Tryptophan | Br (C7) | Synthetic | High (Suzuki, Sonogashira) | Synthetic intermediate |
6,7-Dichloro-L-Tryptophan | Cl (C6, C7) | KtzQ, KtzR | N/A | Kutzneride precursor |
L-Tryptophan | None | N/A | None | Primary metabolite |
Research Findings and Implications
Enzyme Specificity : The 120-fold preference of KtzR for 7-Cl-Trp over L-tryptophan underscores evolutionary optimization for stepwise chlorination .
Biotechnological Applications: Engineered RebH/RebF systems enable scalable 7-Cl-Trp production, which is critical for pharmaceutical applications .
Chemical Limitations: The unreactive nature of 7-Cl-Trp in Sonogashira couplings necessitates use of 7-Br-Trp for advanced syntheses .
Ecological Significance : 7-Cl-Trp biosynthesis in Sphingomonas and Pseudomonas species highlights its role in microbial defense mechanisms .
Biological Activity
7-Chloro-L-tryptophan (7-Cl-Trp) is a halogenated derivative of the amino acid L-tryptophan, notable for its diverse biological activities and potential applications in pharmacology and biotechnology. This article explores its synthesis, biological mechanisms, and implications in various fields, supported by research findings and case studies.
This compound has a molecular formula of C₁₁H₁₁ClN₂O₂ and a molecular weight of approximately 238.67 g/mol. It is synthesized through enzymatic halogenation processes, primarily catalyzed by tryptophan 7-halogenase (RebH), which introduces a chlorine atom at the 7-position of L-tryptophan. This reaction requires FADH₂ as a cofactor and has been successfully achieved in various microbial systems, including Corynebacterium glutamicum .
Table 1: Comparison of Synthesis Methods for this compound
Biological Mechanisms
The biological activity of this compound is primarily linked to its structural similarity to L-tryptophan, allowing it to influence various biochemical pathways. Key areas of interest include:
- Serotonin Metabolism : Due to its resemblance to tryptophan, 7-Cl-Trp may affect serotonin synthesis, potentially offering therapeutic benefits for mood disorders .
- Enzyme Interaction : The compound can be incorporated into proteins and enzymes, potentially altering their functions. This property is significant in the context of neurochemistry and pharmacology .
- Fluorescent Byproduct Formation : In the presence of indoleamine 2,3-dioxygenase (IDO1), 7-Cl-Trp preferentially cleaves the chlorine atom, producing a fluorescent byproduct that can be used as a marker for cellular injury .
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological implications of this compound:
- Neurochemical Modulation : Research indicates that halogenated tryptophans can modulate neurotransmitter systems. For instance, studies suggest that 7-Cl-Trp may influence pathways involved in serotonin metabolism, which could be relevant for treating depression and anxiety disorders .
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with halogenated tryptophans, including 7-Cl-Trp. This property opens avenues for developing new antimicrobial agents .
- Biosynthetic Pathways : The compound serves as a precursor in the biosynthesis of various natural products, such as rebeccamycin, indicating its importance in natural product chemistry .
Q & A
Basic Research Questions
Q. What enzymatic pathways are responsible for the biosynthesis of 7-chloro-L-tryptophan?
- Answer : this compound is synthesized via flavin-dependent halogenases. Tryptophan 7-halogenase (PrnA, EC 1.14.19.9) catalyzes the regioselective chlorination of L-tryptophan using FADH₂, Cl⁻, and O₂ to form this compound . This enzyme is structurally characterized by a 10 Å tunnel that guides hypochlorous acid (HOCl) to the substrate, enabling electrophilic aromatic substitution . A related enzyme, this compound 6-halogenase (EC 1.14.19.60), further chlorinates the substrate to form 6,7-dichloro-L-tryptophan in bacterial systems like Kutzneria spp., a precursor for natural products like kutznerides .
Q. How can this compound be detected and quantified in bacterial extracts?
- Answer : Detection typically involves UV-Vis spectroscopy (absorption at ~280 nm for indole derivatives), IR spectroscopy (C-Cl bond stretching at ~550–650 cm⁻¹), and GC-MS for structural confirmation. Enzymatic assays coupled with HPLC are used for quantification, employing calibration curves with purified standards .
Q. What is the role of this compound in natural product biosynthesis?
- Answer : It serves as a precursor for dichlorinated indole derivatives in bioactive compounds. For example, 6,7-dichloro-L-tryptophan, synthesized via tandem halogenases KtzQ and KtzR, is incorporated into kutznerides, antifungal depsipeptides produced by actinomycetes . In Lechevalieria aerocolonigenes, this compound is oxidized by RebO (an L-amino acid oxidase) during rebeccamycin biosynthesis, highlighting its role in indolocarbazole formation .
Advanced Research Questions
Q. How do kinetic studies inform the substrate specificity of halogenases like KtzQ and KtzR?
- Answer : Kinetic assays reveal that KtzQ chlorinates L-tryptophan at the 7-position with a kcat/Km of ~120 M⁻¹s⁻¹. KtzR, however, exhibits a 120-fold preference for this compound over L-tryptophan, achieving a kcat/Km of ~15 M⁻¹s⁻¹ for 6-chlorination. These studies require purified enzymes, FADH₂ (generated via flavin reductases like KtzS), and monitoring chloride release via ion chromatography .
Q. What structural features of tryptophan 7-halogenase (PrnA) enable regioselective chlorination?
- Answer : PrnA’s crystal structure shows distinct FAD-binding and substrate-binding modules separated by a 10 Å tunnel. The FAD module generates HOCl from FADH₂ and O₂, which is channeled to the substrate. Mutagenesis studies targeting residues near the substrate-binding pocket (e.g., W455) disrupt chlorination efficiency, confirming the role of spatial constraints in regioselectivity .
Q. How can computational tools like BridgIT predict enzymes involved in this compound metabolism?
- Answer : BridgIT uses reactive site similarity to propose enzyme candidates for orphan reactions. For example, it identified this compound oxidase (EC 1.4.3.23) as a potential catalyst for converting L-tryptophan to imine intermediates in hypothetical pathways, supported by a high structural similarity score (0.95) .
Q. What analytical techniques resolve stereochemical and isotopic labeling in this compound studies?
Properties
IUPAC Name |
(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934646 | |
Record name | 7-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-46-7, 153-97-9 | |
Record name | 7-Chloro-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorotryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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